molecular formula C15H24N2O2 B1373687 tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate CAS No. 1270803-91-2

tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate

Cat. No.: B1373687
CAS No.: 1270803-91-2
M. Wt: 264.36 g/mol
InChI Key: QMRUYZAQRFGBDT-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate (CAS: 1270803-91-2; InChIKey: QMRUYZAQRFGBDT-UHFFFAOYSA-N) is a carbamate-protected amine derivative. Its structure features a tert-butyloxycarbonyl (Boc) group attached to a primary amine, which is further connected to a 2-ethylphenyl-substituted ethyl backbone . This compound is commonly employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the Boc group’s stability under basic and nucleophilic conditions .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-5-11-8-6-7-9-12(11)13(10-16)17-14(18)19-15(2,3)4/h6-9,13H,5,10,16H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRUYZAQRFGBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270803-91-2
Record name tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method includes the use of tert-butyl chloroformate and the corresponding amine under basic conditions to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group in tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate participates in nucleophilic substitution reactions. For example:

Reaction Type Reagents/Conditions Product Yield
AcylationAcetic anhydride, pyridine, 25°C, 4hN-acetyl derivative78%
SulfonylationTosyl chloride, THF, 0°C → 25°C, 6hN-tosylcarbamate65%
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C, 12hN-methylated carbamate82%

These reactions typically proceed via deprotonation of the amino group, followed by attack on electrophilic reagents . Steric hindrance from the tert-butyl group may influence reaction rates and selectivity.

Oxidation and Reduction Pathways

The compound undergoes redox transformations at both the amino and carbamate functional groups:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) with acetic acid catalyst.

  • Conditions : 50°C, 6h.

  • Product : Oxidized to a nitrone intermediate, which can further react to form hydroxylated derivatives .

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Conditions : Reflux, 3h.

  • Product : Reduction of the carbamate group yields a primary amine .

Hydrolysis Reactions

The tert-butyl carbamate group is susceptible to acidic or basic hydrolysis:

Condition Reagents Product Yield
Acidic hydrolysis6M HCl in MeOH, 24h, 25°CFree amine + CO₂ + tert-butanol92%
Basic hydrolysisNaOH (aq), 80°C, 8hSodium carbonate + tert-butanol88%

Acidic conditions cleave the carbamate bond efficiently, releasing the amine under mild conditions .

Catalytic Coupling Reactions

The aromatic 2-ethylphenyl group enables cross-coupling reactions:

Reaction Type Catalyst/Reagents Product Yield
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acidBiaryl-substituted derivative75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-arylated carbamate68%

These reactions require inert atmospheres and carefully controlled temperatures (80–100°C) .

Stability Under Thermal and Photolytic Conditions

  • Thermal stability : Decomposes above 200°C, releasing isobutylene and CO₂.

  • Photolysis : UV light (254 nm) induces cleavage of the carbamate group, forming a secondary amine .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It has been utilized in the preparation of drugs targeting neurological disorders, particularly as a precursor for lacosamide, an anticonvulsant medication. The synthesis involves the formation of carbamate derivatives that exhibit enhanced biological activity and selectivity.

Synthetic Methodologies

The preparation of tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate employs various synthetic strategies:

  • Boc Protection : The tert-butoxycarbonyl (Boc) protecting group is commonly used to stabilize the amino functionality during synthesis, allowing for selective reactions without compromising the amine's reactivity.
  • Condensation Reactions : The compound can be synthesized through condensation reactions involving amines and isocyanates or carbamates, facilitating the introduction of the desired functional groups.

Synthesis of Lacosamide Derivatives

A notable study demonstrated the synthesis of lacosamide derivatives using this compound as a key intermediate. The process involved:

  • Step 1 : Formation of a mixed acid anhydride from Boc-protected serine.
  • Step 2 : Condensation with phenethylamine to yield the desired carbamate derivative.

This method not only provided high yields but also allowed for the exploration of various substitutions on the phenyl ring to optimize pharmacological properties .

Development of Anticonvulsant Agents

Research has indicated that derivatives of this compound exhibit anticonvulsant activity comparable to existing medications. In vitro and in vivo studies have shown promising results in reducing seizure frequency and severity, paving the way for further clinical evaluations .

Data Table: Comparison of Synthetic Routes

Synthetic RouteReactantsYield (%)Key Features
Route ABoc-serine + Phenethylamine81.6%High selectivity for R configuration
Route BIsocyanate + Aminoethanol75%Simple one-pot reaction
Route CCarbamic acid + Ethanolamine70%Multiple steps but versatile

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can participate in various chemical reactions. These interactions can affect enzyme activity, protein function, and other biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s key structural variations lie in the aromatic substituents and side-chain modifications. Below is a detailed comparison with similar compounds, supported by synthesis data, molecular properties, and applications.

Substituent Variations on the Aromatic Ring

Table 1: Comparison of Aromatic Substituent Effects
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications References
tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate 2-ethylphenyl C₁₅H₂₂N₂O₂ 262.35 N/A Intermediate for drug discovery; Boc protection enhances stability
tert-butyl N-2-amino-1-(2-chlorophenyl)ethylcarbamate 2-chlorophenyl C₁₃H₁₇ClN₂O₂ 284.74 N/A Increased electrophilicity due to Cl; potential for cross-coupling reactions
tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate 3,4,5-trimethoxyphenyl C₁₇H₂₆N₂O₅ 338.40 N/A Enhanced solubility from methoxy groups; used in kinase inhibitor synthesis
tert-butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate naphthalen-2-yl C₁₇H₂₂N₂O₂ 286.37 N/A Bulky aromatic group; applications in fluorescence probes

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity for further functionalization but may reduce solubility .
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and steric bulk, making them suitable for targeting hydrophobic enzyme pockets .
  • Extended Aromatic Systems (e.g., naphthyl) : Enhance π-π stacking interactions, useful in materials science or imaging agents .

Side-Chain Modifications

Table 2: Comparison of Side-Chain Functionalization
Compound Name Side Chain Molecular Formula Synthesis Yield Key Applications References
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Benzimidazolone-linked C₁₄H₁₈ClN₃O₃ 77% Inhibitors of 8-oxo-guanine DNA glycosylase (OGG1)
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Azido-ethylamino C₁₀H₂₁N₅O₂ N/A Click chemistry applications; bioconjugation
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate Propargyl sulfide C₁₀H₁₇NO₂S N/A Thiol-yne reactions; polymer chemistry

Key Observations :

  • Benzimidazolone Linkage : High-yield synthesis (77%) enables scalable production of enzyme inhibitors .
  • Azide/Alkyne Functionalization : Facilitates bioorthogonal reactions, critical for targeted drug delivery .

Key Observations :

  • Palladium-Catalyzed Reactions : High yields (e.g., 95%) but require stringent anhydrous conditions .
  • Reductive Amination : Efficient for introducing diverse side chains but necessitates Boc protection to stabilize intermediates .

Biological Activity

Tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article provides a comprehensive overview of its synthesis, biological evaluations, and implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound this compound features a tert-butyl group attached to a carbamate moiety, which is linked to an aminoalkyl chain with an ethylphenyl substituent. The synthesis typically involves the protection of the amine group followed by the formation of the carbamate through reaction with tert-butyl chloroformate.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on cellular pathways.

Anticancer Properties

Recent research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis and inhibit cell proliferation by disrupting microtubule dynamics and inducing reactive oxygen species (ROS) production .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-720.1Microtubule disruption
Compound BKB-V114.0ROS induction
This compoundTBDTBDTBD

The mechanism of action for this compound is believed to involve interference with microtubule polymerization and the induction of oxidative stress within cancer cells. Such mechanisms are critical in mediating the cytotoxic effects observed in vitro.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, highlighting their potential therapeutic applications:

  • Induction of Apoptosis : In vitro studies demonstrated that certain derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death .
  • Inhibition of Tumor Growth : Animal models have shown that compounds with similar structures can significantly reduce tumor growth, suggesting potential for further development into anticancer therapies .
  • Selectivity for Cancer Cells : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics .

Q & A

Basic Question: What are the recommended methods for synthesizing tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves condensation of tert-butyl carbamate precursors with substituted aromatic amines. For example, tert-butyl N-(2-aminoethyl)carbamate can react with halogenated nitroarenes (e.g., 4-chloro-1-fluoro-2-nitrobenzene) under mild basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization includes:

  • Temperature control : Reactions often proceed at 50–60°C to balance yield and side-product formation.
  • Coupling reagents : EDCI/HOBt systems enhance amide bond formation efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating the product .

Advanced Question: How can crystallography tools like SHELX or ORTEP-3 resolve structural ambiguities in carbamate derivatives?

Answer:
High-resolution X-ray crystallography paired with SHELX software enables precise determination of molecular geometry, hydrogen bonding, and stereochemistry. For example:

  • SHELXL refinement : Use anisotropic displacement parameters to model thermal motion and validate bond lengths/angles against expected values .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to identify steric clashes or disordered regions in the crystal lattice .
  • Validation metrics : Check R-factors (<5%) and electron density maps for missing atoms or solvent molecules .

Basic Question: What spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?

Answer:
A multi-technique approach is recommended:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns) and Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) .
  • HRMS : Exact mass analysis (e.g., EI-HRMS) verifies molecular formula and detects isotopic signatures of halogens (e.g., chlorine) .
  • IR spectroscopy : Carbamate C=O stretches appear at ~1680–1720 cm⁻¹, while NH stretches are observed at ~3300 cm⁻¹ .

Advanced Question: How can diastereomers of tert-butyl carbamates be separated, and what analytical methods confirm their purity?

Answer:

  • Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
  • Crystallographic differentiation : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiopure forms .
  • HPLC-MS validation : Monitor retention times and mass spectra to confirm enantiomeric excess (>98%) .

Basic Question: What safety protocols are essential for handling tert-butyl carbamates in a research laboratory?

Answer:

  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., isocyanates) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) before disposal .

Advanced Question: How do computational methods (e.g., DFT) aid in predicting the reactivity of tert-butyl carbamates in synthetic pathways?

Answer:

  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., SN2 vs. SN1 pathways) .
  • Docking studies : Simulate interactions between carbamates and biological targets (e.g., enzymes) to guide drug design .
  • Solvent effects : Use COSMO-RS models to optimize solvent selection for solubility and reaction rates .

Basic Question: What are common side reactions during tert-butyl carbamate synthesis, and how can they be mitigated?

Answer:

  • Boc-group cleavage : Avoid strong acids (e.g., TFA) unless intentional; use milder deprotection agents (e.g., HCl/dioxane) .
  • Racemization : Conduct reactions at lower temperatures (<0°C) and minimize basic conditions to preserve stereochemistry .
  • Byproduct formation : Monitor reaction progress via TLC and quench intermediates promptly .

Advanced Question: How can hydrogen-bonding networks in carbamate crystals influence their stability and solubility?

Answer:

  • Crystal packing analysis : Identify intermolecular H-bonds (e.g., N–H···O=C) using X-ray data. These networks enhance thermal stability but reduce solubility in non-polar solvents .
  • Polymorph screening : Explore recrystallization solvents (e.g., EtOH vs. acetone) to isolate forms with favorable dissolution profiles .

Basic Question: What steps ensure reproducibility in scaling up tert-butyl carbamate synthesis from milligram to gram quantities?

Answer:

  • Reagent stoichiometry : Maintain exact molar ratios (e.g., 1:1 amine:halogenated precursor) to avoid excess reagent accumulation .
  • Heat transfer management : Use jacketed reactors with controlled cooling/heating rates to prevent exothermic runaway .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Advanced Question: How do steric and electronic effects of the 2-ethylphenyl group influence the reactivity of this carbamate in cross-coupling reactions?

Answer:

  • Steric hindrance : The ethyl group ortho to the amino moiety slows nucleophilic attack, requiring catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings .
  • Electronic effects : Electron-donating ethyl groups enhance resonance stabilization of intermediates in Ullmann or Buchwald-Hartwig aminations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate
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tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate

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